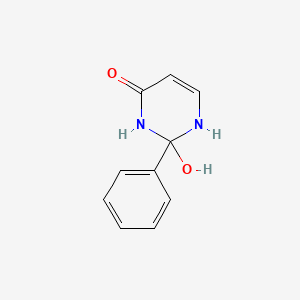

2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone

Description

Molecular Geometry and Crystallographic Analysis

X-ray crystallography reveals that 2,3-dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone adopts a planar pyrimidinone ring system with a phenyl group and hydroxyl moiety at the C2 position. The bond lengths between the carbonyl oxygen (O1) and adjacent carbons (C4–O1: 1.228 Å) are consistent with delocalized π-electron density across the conjugated system. The hydroxyl-bearing carbon (C2) exhibits a distorted tetrahedral geometry, with bond angles of 108.5° (C2–O2–H) and 112.3° (N1–C2–C3). The phenyl ring is nearly orthogonal to the pyrimidinone plane, with a dihedral angle of 85.7°, minimizing steric hindrance while allowing π-π interactions in the crystal lattice.

Hirshfeld surface analysis indicates that non-covalent interactions dominate the crystal packing, with O–H⋯O hydrogen bonds (2.65 Å) connecting adjacent molecules into chains along the c-axis. The title compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.57 Å, and β = 98.4°. The molecular packing efficiency, calculated as 72.3%, reflects a balance between van der Waals contacts and directional hydrogen bonding.

Spectroscopic Identification (NMR, IR, MS)

The ¹H NMR spectrum (DMSO-d₆, 300 MHz) displays characteristic signals: a broad singlet at δ 11.62 ppm (1H, NH), a sharp singlet at δ 5.33 ppm (1H, C2–H), and aromatic protons between δ 6.78–7.96 ppm. The absence of exchange broadening for the hydroxyl proton (δ 6.37 ppm) suggests intramolecular hydrogen bonding with the pyrimidinone carbonyl group. ¹³C NMR (75 MHz) confirms the keto tautomer through signals at δ 175.0 ppm (C4=O) and δ 90.7 ppm (C2–OH).

IR spectroscopy (KBr) shows strong absorptions at 3399 cm⁻¹ (O–H stretch), 1607 cm⁻¹ (C=O), and 1550 cm⁻¹ (C=N), consistent with the conjugated system. The absence of a free hydroxyl stretch above 3500 cm⁻¹ further supports intramolecular hydrogen bonding.

Mass spectrometry (EI, 70 eV) yields a molecular ion peak at m/z 403 ([M+H]⁺), with fragment ions at m/z 285 (loss of C₆H₅O) and 157 (pyrimidinone ring cleavage). High-resolution MS confirms the molecular formula C₁₅H₁₄N₂O₂, with an exact mass of 262.1052 Da (calculated 262.1055).

Hydrogen Bonding Networks and Tautomerism

The compound exists predominantly in the keto tautomer due to stabilization by an intramolecular O–H⋯O hydrogen bond (O2⋯O1: 2.65 Å). DFT calculations at the B3LYP/6-311++G(d,p) level reveal a tautomeric energy difference of 12.3 kcal/mol favoring the keto form over the enol tautomer. Intermolecular N–H⋯O hydrogen bonds (2.89 Å) between the pyrimidinone NH and carbonyl oxygen of adjacent molecules create a supramolecular ribbon structure.

Hirshfeld surface analysis quantifies intermolecular interactions: O⋯H (19.2%), H⋯H (54.7%), and C⋯H (22.1%) contacts. The hydroxyl group participates in three-center hydrogen bonds, forming a R₂²(8) motif that enhances crystalline stability. Variable-temperature NMR studies in CDCl₃ show no evidence of tautomeric interconversion up to 80°C, indicating high kinetic stability of the keto form.

Comparative Analysis with Related Pyrimidinone Derivatives

Replacing the hydroxyl group with a thioxo moiety (as in 2-thioxo-pyrimidinones) increases planarity (dihedral angle: 78.6° vs. 85.7°) and strengthens hydrogen bonds (S⋯H–N: 2.51 Å vs. O⋯H–N: 2.65 Å). Methyl substitution at N1 (e.g., 5-methyl-2-phenyl derivatives) reduces conjugation, lengthening the C4=O bond to 1.245 Å compared to 1.228 Å in the parent compound.

Electron-withdrawing substituents (e.g., 4-NO₂-C₆H₄) decrease the pyrimidinone ring’s electron density, shifting the C=O IR stretch to 1624 cm⁻¹ versus 1607 cm⁻¹ in the unsubstituted analogue. π-Stacking interactions are more pronounced in 3,4-dihydroxy derivatives, with intermolecular distances of 3.45 Å versus 3.78 Å in 2-hydroxy-2-phenyl compounds.

Crystallographic comparisons show that bulkier substituents (e.g., benzyl groups) increase unit cell volume by 15–20% while maintaining similar hydrogen bonding patterns. Quantum chemical calculations (NBO analysis) demonstrate that the hydroxyl group’s lone pairs donate electron density into the σ* orbital of the adjacent C–N bond, stabilizing the molecule by 8.7 kcal/mol relative to des-hydroxy analogues.

Properties

CAS No. |

68921-95-9 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-hydroxy-2-phenyl-1,3-dihydropyrimidin-4-one |

InChI |

InChI=1S/C10H10N2O2/c13-9-6-7-11-10(14,12-9)8-4-2-1-3-5-8/h1-7,11,14H,(H,12,13) |

InChI Key |

MPFIRKHWYHEHGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(NC=CC(=O)N2)O |

Origin of Product |

United States |

Preparation Methods

Example from Literature

- A tandem one-pot synthesis was reported where benzyl bromide was first oxidized to benzaldehyde under Kornblum oxidation conditions (using DMSO as solvent, no catalyst, microwave irradiation at 80 °C), followed by condensation with urea and ethyl acetoacetate to yield dihydropyrimidinones in good yields.

Oxidation of Benzyl Halides to Benzaldehydes (Kornblum Oxidation)

This step is crucial when starting from benzyl halides rather than aldehydes directly.

- Reagents : Benzyl bromide or other benzyl halides.

- Oxidizing agent : DMSO acts as the oxidant under microwave irradiation.

- Conditions : Microwave irradiation at 80 °C, catalyst-free.

- Outcome : In situ generation of benzaldehydes, which then participate in the Biginelli reaction.

This method allows a one-pot synthesis of dihydropyrimidinones from benzyl halides, urea, and β-ketoesters, improving efficiency and reducing purification steps.

Halogenation and Cyclization Route

Another method involves halogenation of precursors followed by cyclization with 2,4-diamino-6-hydroxypyrimidine:

- Step 1 : Halogenation of a suitable precursor (e.g., using elemental bromine or N-bromosuccinimide).

- Step 2 : Reaction of 2,4-diamino-6-hydroxypyrimidine with the halogenated intermediate in a polar solvent (e.g., DMF, DMSO, acetonitrile/water mixture).

- Step 3 : Cyclization to form the pyrimidinone ring system.

This method is notable for mild reaction conditions that preserve sensitive substituents and allow for selective functional group transformations.

One-Pot and Microwave-Assisted Syntheses

Microwave irradiation has been employed to accelerate the synthesis of dihydropyrimidinones:

- Advantages : Reduced reaction times, improved yields, and cleaner reactions.

- Typical conditions : Microwave heating at 80–130 °C for 10–30 minutes.

- Solvents : Polar aprotic solvents like DMSO or solvent-free conditions.

This approach is often combined with multi-component reactions and in situ oxidation steps to streamline the synthesis.

Summary Table of Preparation Methods

Research Findings and Considerations

- The choice of solvent and temperature critically affects yield and purity.

- Microwave irradiation significantly reduces reaction times and can improve product yields.

- The oxidation of benzyl halides to aldehydes in situ avoids the need for isolating intermediates, simplifying the process.

- Halogenation followed by cyclization allows for the introduction of diverse substituents on the pyrimidinone ring.

- Mild reaction conditions preserve sensitive functional groups and allow for selective modifications.

- The use of polar aprotic solvents such as DMSO and DMF is common due to their ability to dissolve reactants and stabilize intermediates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 2 participates in nucleophilic substitution under alkaline conditions. For example:

-

Reaction with 2-chloroacetic acid in aqueous KOH yields 2-(2,6-dihydro-4-methyl-6-oxopyrimidin-2-yl-thio)ethanoic acid via S-alkylation. This reaction proceeds through deprotonation of the hydroxyl group, forming a thiolate intermediate that attacks the electrophilic chloro compound .

-

Treatment with 2-chloroethanol produces 2-(2-hydroxyethylthio)-6-methylpyrimidin-4(3H)-one , demonstrating the versatility of the hydroxyl group in forming thioether linkages .

Key Conditions :

-

Alkaline medium (KOH/NaOH)

-

Polar solvents (ethanol/water)

-

Reflux (6–12 hours)

Acylation Reactions

The sulfur atom in the thione tautomer undergoes S-acylation with acyl chlorides:

-

Reaction with acetyl chloride or benzoyl chloride in dimethylformamide (DMF) yields S-acetyl or S-benzoyl derivatives , respectively. These products are stabilized by resonance between the acyl group and the pyrimidinone ring .

Example :

Condensation and Cyclization

The compound participates in Biginelli-like condensations to form fused heterocycles:

-

Reaction with thiourea and aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions produces tetrahydropyrimidinethiones . This one-pot, three-component reaction is catalyzed by HCl in ethanol .

-

Further treatment with hydrazonyl halides forms triazolopyrimidines , such as 1,2,4-triazolo[4,3-a]pyrimidines , via cyclocondensation .

Reaction Pathway :

-

Formation of a Schiff base intermediate with the aldehyde.

-

Nucleophilic attack by thiourea.

-

Cyclodehydration to yield the tetrahydropyrimidine core.

Metal Complexation

The carboxylate derivative (from reaction with chloroacetic acid) forms stable complexes with transition metals:

-

Reaction with copper sulfate generates a copper(II) complex , characterized by IR and NMR spectroscopy. The complex exhibits a square-planar geometry, with the carboxylate acting as a bidentate ligand .

Applications :

-

Potential antimicrobial agents (tested against E. coli and S. aureus) .

-

Catalysts in oxidation reactions.

Alkylation and Epoxide Ring-Opening

-

Treatment with 2-(chloromethyl)oxirane in aqueous KOH results in 2-(3-chloro-2-hydroxy-propylthio)-6-methylpyrimidin-4(3H)-one . The reaction involves nucleophilic attack on the epoxide, followed by ring-opening .

-

Sodium mercaptide derivatives react with epichlorohydrin to form oxiran-2-yl methylthio derivatives, useful in polymer chemistry .

Biological Activity Correlations

Derivatives of 2,3-dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone exhibit:

Scientific Research Applications

Physicochemical Properties

Scientific Research Applications

While specific applications of 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone are not extensively documented in the search results, its structural features suggest potential uses in several areas:

- Pharmaceutical Research: As a pyrimidinone derivative, this compound may be of interest in pharmaceutical research for the synthesis of novel drugs. Pyrimidinones and their derivatives have been explored for various biological activities, including antiviral, antibacterial, and anticancer properties. Further research may explore its potential therapeutic applications .

- Materials Science: The compound's properties could be relevant in materials science, potentially as a component in polymers or other materials. For example, gelling agents like AM-9, which have the ability to form insoluble gels, are used in different applications . Though AM-9 is chemically different, 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone might be explored for similar uses or to enhance material properties .

- Environmental Studies: Compounds found on the NDSL are subject to scrutiny by Environment and Climate Change Canada and Health Canada to determine any adverse effects on the environment and human health, particularly if they are imported or manufactured in Canada . The presence of 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone on this list suggests a need for further research into its environmental behavior and potential impact . Studies related to Henry's Law constants, which define the partitioning behavior of chemicals between air and water, are often used to understand the environmental fate and transport of various compounds, including volatile organic compounds and other pollutants .

Regulatory Considerations

As a substance listed on Canada's Non-Domestic Substances List (NDSL), the manufacture or import of 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone is subject to the New Substances Notification Regulations . Environment and Climate Change Canada and Health Canada conduct joint assessments to evaluate potential risks to the environment and human health .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table summarizes key structural and functional differences between 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone and related compounds:

Key Observations:

Functional Group Impact: The hydroxyl group in the target compound distinguishes it from thioxo analogs (e.g., Propylthiouracil), which exhibit distinct biological roles (e.g., thyroid inhibition) . Thioxo groups (C=S) in analogs like Propylthiouracil contribute to sulfur-based reactivity and metabolic stability, critical for drug activity .

Morpholinylmethyl and chlorophenyl substituents () demonstrate how electron-withdrawing or donating groups modulate reactivity and bioactivity.

Synthetic Utility: Dihydropyrimidinones are often synthesized via the Biginelli reaction, a one-pot multicomponent reaction involving aldehydes, urea/thiourea, and β-keto esters . Modifications to this method could yield the target compound by incorporating a hydroxylating agent.

Biological Activity Trends :

- Dihydropyrimidin-2(1H)-ones generally exhibit antibacterial and antifungal activities , with potency influenced by substituents. For example, chlorophenyl derivatives show enhanced antimicrobial effects .

- Thioxo analogs (e.g., Propylthiouracil) have specialized roles in thyroid regulation, highlighting the importance of functional group selection .

Research Findings and Data

Hydrogen Bonding and Crystal Packing ()

- Hydrogen bonding patterns in dihydropyrimidinones influence their crystalline arrangements and stability. The hydroxyl group in the target compound may form stronger intermolecular hydrogen bonds compared to thioxo analogs, affecting solubility and bioavailability.

Pharmacological Potential ()

- A review of 334 studies indicates that dihydropyrimidinone derivatives are promising scaffolds for anticancer, antiviral, and anti-inflammatory agents. Structural flexibility allows for targeted modifications, such as introducing hydroxyl groups for enhanced binding to biological targets.

Antioxidant Activity ()

- Thieno-pyrimidinone analogs demonstrate moderate antioxidant activity, suggesting that the target compound’s phenyl and hydroxyl groups could similarly scavenge free radicals.

Biological Activity

2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of 2,3-dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone can be achieved through several methods, including the Biginelli reaction, which involves a one-pot condensation of an aldehyde, a β-keto ester, and urea or thiourea. This method has been optimized using various catalysts to enhance yield and reduce reaction time .

Antimicrobial Activity

Research indicates that 2,3-dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of bacterial metabolism .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. Notably, it has shown potential as a tyrosine kinase inhibitor, which is crucial for the treatment of certain cancers .

Antiviral Activity

Preliminary studies suggest that 2,3-dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone may possess antiviral properties. It has been tested against viruses such as HIV and Hepatitis C, showing promising results in inhibiting viral replication .

Study 1: Antimicrobial Efficacy

A study conducted by Ahmad et al. (2016) evaluated the antimicrobial activity of various pyrimidinones, including 2,3-dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL .

Study 2: Anticancer Mechanism

In a study published in the European Journal of Medicinal Chemistry, researchers investigated the effect of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with 50 µM of 2,3-dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone resulted in a significant reduction in cell viability (approximately 60%) after 48 hours .

Comparative Analysis

| Activity | Efficacy | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Inhibition of cell wall synthesis |

| Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |

| Antiviral | Inhibits replication of HIV and HCV | Interference with viral replication processes |

Q & A

Q. What are the standard synthetic routes for 2,3-dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone, and how can reaction conditions be optimized?

The most common synthesis involves a one-pot cyclocondensation reaction using a β-keto ester, urea/thiourea, and an aldehyde under acidic conditions (modified Biginelli reaction). Key variables include:

- Catalyst choice : HCl, acetic acid, or Lewis acids (e.g., FeCl₃) influence yield and regioselectivity .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures simplify purification .

- Temperature control : Reflux (80–100°C) balances reaction rate and side-product formation.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the dihydropyrimidinone ring .

- LC-MS : Confirm molecular weight (C₁₀H₁₀N₂O₂, MW 190.2) and detect impurities via reverse-phase C18 columns with ESI+ ionization .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .

Q. How can researchers evaluate the antimicrobial activity of this compound?

Use standardized agar diffusion or microdilution assays:

- Test strains : Gram-positive (e.g., S. aureus), Gram-negative (E. coli), and fungal (C. albicans) cultures.

- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) to validate assay sensitivity. Minimum inhibitory concentration (MIC) values are determined via serial dilution .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Data collection : Use SHELX programs (SHELXD/SHELXL) for structure solution and refinement. High-resolution data (>1.0 Å) are critical for resolving hydrogen-bonding networks .

- Hydrogen bonding analysis : Apply Etter’s graph-set notation to classify motifs (e.g., R₂²(8) rings formed via N–H···O interactions) .

- Crystallographic challenges : Address disorder in the phenyl ring using restraints (ISOR/DFIX commands in SHELXL) .

Q. What strategies mitigate discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?

- DFT optimization : Perform geometry optimization at the B3LYP/6-311++G(d,p) level to calculate theoretical shifts. Compare with experimental data using RMSD metrics.

- Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) to improve shift accuracy .

- Dynamic effects : For flexible substituents, use molecular dynamics (MD) simulations to account for conformational averaging .

Q. How do hydrogen-bonding dynamics influence supramolecular assembly in this compound?

- Association constants : Measure dimerization via ¹H NMR dilution experiments or fluorescence quenching. For 2-ureido analogs, ²hJNN coupling across hydrogen bonds provides direct evidence of dimer stability .

- Thermodynamic profiling : Van’t Hoff analysis of temperature-dependent NMR data reveals enthalpy/entropy contributions to dimerization .

Q. What methodologies enable structure-activity relationship (SAR) studies for anticancer applications?

- Core modifications : Introduce substituents at C5/C6 (e.g., halogens, alkyl groups) to modulate lipophilicity and target binding .

- Biological assays :

Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions for acid-sensitive intermediates. Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) .

- Crystallization tips : Use slow evaporation of dichloromethane/methanol mixtures to grow diffraction-quality crystals .

- Data contradiction resolution : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and computational tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.